Benzyl pyridin-4-ylcarbamate
Description
Benzyl pyridin-4-ylcarbamate is a carbamate derivative featuring a pyridine ring substituted at the 4-position. It is synthesized via the reaction of 4-aminopyridine with benzyl chloroformate in tetrahydrofuran (THF) . The compound exhibits a planar aromatic pyridine ring and distinct intermolecular interactions, including N—H⋯N hydrogen bonds and parallel C—O⋯O—C interactions within its crystal lattice .
Properties
IUPAC Name |
benzyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXMESOVSKFXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204182 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl pyridin-4-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with pyridin-4-ylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring and carbamate group participate in nucleophilic displacement reactions. For example:
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Alkylation : Reaction with chloromethyl pyridine derivatives in the presence of anhydrous K₂CO₃ and DMF yields substituted quinazolinone derivatives .
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Acylation : The carbamate oxygen can act as a nucleophile, reacting with acyl chlorides to form ester derivatives.
Example Procedure :
| Step | Conditions | Outcome |
|---|---|---|
| 1 | 4-Aminopyridine + benzyl chloroformate in THF | Benzyl pyridin-4-ylcarbamate |
| 2 | Reaction with chloromethyl pyridine in DMF/K₂CO₃ | Substituted quinazolinone derivatives |
Base-Mediated Decomposition
Under basic conditions, the carbamate undergoes cleavage, releasing benzyl alcohol and regenerating 4-aminopyridine. This reaction is critical for controlled release in prodrug applications.
Mechanism :
-
Deprotonation of the carbamate nitrogen by a strong base (e.g., NaH).
-
Elimination of benzyl alcohol via nucleophilic attack by water or alkoxide ions .
Experimental Data :
| Substrate | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| This compound | NaH | DMF | 4-Aminopyridine + benzyl alcohol | 80–85% |
Enzyme Inhibition via Covalent Modification
The carbamate group reacts with nucleophilic residues (e.g., serine or cysteine) in enzymes, forming covalent adducts. This mechanism is exploited in drug design for irreversible enzyme inhibition .
Key Findings :
Table : Enzyme Inhibition by Carbamate Derivatives
| Enzyme | Compound | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| Acetylcholinesterase | Benzyl carbamate analog | 13 | Covalent serine modification |
| Butyrylcholinesterase | Benzyl carbamate analog | 3100 | Reversible binding |
Crystal Packing and Reactivity
The compound’s solid-state structure influences its reactivity. Hydrogen bonds (N–H⋯N) and anti-parallel C–O⋯O–C interactions stabilize the crystal lattice, potentially affecting solubility and reaction kinetics .
Structural Data :
-
Space Group : Monoclinic .
-
Bond Lengths : C–O (1.21 Å), N–H (0.88 Å).
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to structural isomers:
| Compound | Substituent Position | Key Reactivity |
|---|---|---|
| Benzyl N-[3-(chlorosulfonyl)pyridin-4-yl]carbamate | 3-Chlorosulfonyl | Electrophilic aromatic substitution |
| Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate | 5-Chlorosulfonyl | Enhanced enzyme inhibition |
Reaction with Organometallic Reagents
The pyridine ring participates in cross-coupling reactions. For instance:
-
Grignard Addition : Ethylmagnesium bromide adds to the pyridine ring under Cu catalysis, forming alkylated derivatives .
Optimized Conditions :
-
Catalyst : CuBr·SMe₂ (5 mol%).
-
Ligand : Chiral bisoxazoline (6 mol%).
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Yield : 94% ee.
Scientific Research Applications
Benzyl pyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl pyridin-4-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl 2-Hydroxypyridin-3-ylcarbamate
- Structure : Differs by a hydroxyl (-OH) group at the pyridine 2-position.
- Synthesis : Likely synthesized from 2-hydroxypyridin-3-amine and benzyl chloroformate, analogous to the method for the 4-pyridyl variant .
- Applications : Used as a laboratory chemical for research and development, with safety protocols emphasizing minimal environmental release .
Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride
- Structure: Replaces the pyridine ring with a non-aromatic piperidine ring.
- Synthesis : Derived from piperidin-4-amine and benzyl chloroformate, followed by hydrochloride salt formation .
- Key Properties : The piperidine ring introduces basicity and conformational flexibility, altering solubility and reactivity compared to aromatic pyridine derivatives. The hydrochloride salt form improves stability for pharmaceutical applications .
- Applications : Serves as an intermediate in drug discovery, particularly for compounds targeting neurological or metabolic pathways .
Benzyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
- Structure : Features a boronic ester group at the pyridine 4-position.
- Synthesis : Likely involves Suzuki-Miyaura coupling or similar boron-functionalization reactions .
- Key Properties : The boronic ester group enables participation in cross-coupling reactions, expanding utility in medicinal chemistry and materials science .
- Applications : Used in synthesizing boron-containing bioactive molecules or polymers .
Reactivity and Stability
Biological Activity
Benzyl pyridin-4-ylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group attached to a pyridin-4-ylcarbamate moiety. Its molecular formula is , and it has a molecular weight of 220.24 g/mol. The unique structure allows for diverse interactions with biological targets, which is crucial for its pharmacological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function by inhibiting enzymatic activity through binding at active sites, disrupting normal cellular processes. This interaction can lead to various therapeutic effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Organism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Strong antibacterial activity | 0.78 - 3.125 μg/mL |
| Escherichia coli | Moderate activity | Not effective |
| Candida albicans | Moderate antifungal activity | 1.5 - 6 μg/mL |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells through several mechanisms:
- Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death.
- Cell Cycle Arrest : It can interfere with cell cycle progression, halting the proliferation of cancer cells.
- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor growth in models treated with this compound.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Study on Antibacterial Activity : A study assessed the antibacterial effects of this compound against clinical isolates of MRSA and found it comparable to conventional antibiotics like vancomycin .
- Anticancer Research : In a preclinical model, this compound was shown to significantly reduce tumor size in xenograft models of breast cancer, highlighting its potential as an anticancer agent .
Q & A
Q. What methodologies assess the environmental fate of this compound in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
